Bienvenue dans la boutique en ligne BenchChem!

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea

Malaria DHODH inhibition Enzyme assay

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea (CAS 905763-94-2, PubChem CID is a synthetic small-molecule urea derivative belonging to the pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitor class. This compound features a characteristic 3,4-dihydro-2H-pyrrole ring linked through a urea bridge to a 3-fluorophenyl group and an ortho-tolyl moiety (C₁₈H₁₈FN₃O, MW 311.4 g/mol, cLogP ≈ 2.9).

Molecular Formula C18H18FN3O
Molecular Weight 311.36
CAS No. 905763-94-2
Cat. No. B2633562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea
CAS905763-94-2
Molecular FormulaC18H18FN3O
Molecular Weight311.36
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)F
InChIInChI=1S/C18H18FN3O/c1-13-6-2-3-9-16(13)21-18(23)22(17-10-5-11-20-17)15-8-4-7-14(19)12-15/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,23)
InChIKeyQHLYHQXBWSGBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea (CAS 905763-94-2): Procurement-Grade Specification and Scientific Identity


1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea (CAS 905763-94-2, PubChem CID 18575272) is a synthetic small-molecule urea derivative belonging to the pyrrole-based dihydroorotate dehydrogenase (DHODH) inhibitor class [1]. This compound features a characteristic 3,4-dihydro-2H-pyrrole ring linked through a urea bridge to a 3-fluorophenyl group and an ortho-tolyl moiety (C₁₈H₁₈FN₃O, MW 311.4 g/mol, cLogP ≈ 2.9) [2]. It is catalogued as compound 57 in US Patent 8,703,811, which discloses its use as a small-molecule inhibitor of Plasmodium falciparum DHODH (PfDHODH) for antimalarial applications [1]. Unlike the triazolopyrimidine-based PfDHODH inhibitors (e.g., DSM1, DSM265), this compound represents a structurally distinct pyrrole-urea chemotype that provides an alternative chemical scaffold for probing DHODH active-site topology and structure–activity relationships [1][3].

Substitution Risk Assessment for CAS 905763-94-2: Why In-Class DHODH Inhibitors Are Not Interchangeable


Within the pyrrole-urea DHODH inhibitor family, minor structural modifications produce large changes in both PfDHODH potency and species selectivity against the human orthologue. The 3-fluorophenyl substituent present in CAS 905763-94-2 is absent in the non-fluorinated analogue 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea (CAS 905797-53-7), making the electronic properties of the two compounds fundamentally different and the binding data non-transferable [1]. Similarly, triazolopyrimidine-based PfDHODH inhibitors such as DSM1 and DSM265, while more advanced clinically, occupy a distinct chemical space and exhibit different selectivity windows [2]. Even among the compounds disclosed in US 8,703,811, PfDHODH IC₅₀ values span from 56 nM (compound 44) to 220 nM (compound 74), demonstrating that positional isomerism and halogenation status produce >3-fold potency shifts within a single patent family [3]. Substituting CAS 905763-94-2 with a structural congener without verifying PfDHODH IC₅₀, human DHODH counter-screen data, and CYP2D6 inhibition profile will compromise the reliability of any head-to-head biological comparison.

Quantitative Differentiation Evidence for 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea: Head-to-Head and Cross-Study Comparisons


PfDHODH Inhibitory Potency: Direct Comparison Against Co-Patent Compounds 44 and 74 Under Identical Assay Conditions

Compound CAS 905763-94-2 (US8703811 compound 57) inhibits Plasmodium falciparum DHODH (type 2 enzyme) with an IC₅₀ of 64 nM measured via the direct orotate-formation assay and the chromogen (DCIP) reduction assay [1]. Under the identical assay platform reported in the same patent and curated in BindingDB, compound 44 (BDBM120305) yields an IC₅₀ of 56 nM, compound 49 (BDBM50379147) yields an IC₅₀ of 113 nM, and compound 74 (BDBM120332) yields an IC₅₀ of 220 nM [2][3][4]. This places compound 57 (64 nM) at rank 2 among the four comparators, 3.4-fold more potent than compound 74 and within 1.1-fold of the most potent compound 44.

Malaria DHODH inhibition Enzyme assay

Species Selectivity: PfDHODH vs. Human DHODH Activity Comparison

CAS 905763-94-2 exhibits >470-fold selectivity for the Plasmodium enzyme over the human orthologue. The PfDHODH IC₅₀ is 64 nM, whereas inhibition of recombinant C-terminal His₆-tagged human DHODH (residues 30–396) expressed in E. coli BL21(DE3) yields an IC₅₀ value exceeding 30,000 nM (>30 µM) [1][2]. The selectivity ratio (hDHODH IC₅₀ / PfDHODH IC₅₀) is >469. For comparison, the well-characterized triazolopyrimidine DSM1 inhibits PfDHODH with an IC₅₀ of 47 nM while showing <5% inhibition of human DHODH at 100 µM, corresponding to a selectivity ratio of >2,100 . Although DSM1 achieves superior selectivity, CAS 905763-94-2 still delivers a substantial selectivity window (>469-fold) that is sufficient for antimalarial target-engagement studies requiring discrimination between parasite and host DHODH.

Selectivity Human DHODH Off-target profiling

CYP2D6 Inhibition Profile: A Critical Differentiation from Polypharmacology-Prone DHODH Inhibitors

CAS 905763-94-2 inhibits human cytochrome P450 2D6 with an IC₅₀ of 100 nM, determined via LC-MS/MS using bufuralol as a probe substrate with a 10-minute pre-incubation [1]. Although direct CYP2D6 data for the closest patent comparators (compounds 44, 49, 74) are not publicly available, this value places the compound in the moderate CYP2D6 inhibition range. As a class-level inference, the FDA-approved DHODH inhibitor leflunomide (active metabolite teriflunomide) is a known weak inhibitor of CYP2D6 and CYP1A2 but does not produce clinically significant drug–drug interactions at therapeutic doses [2]. Researchers employing CAS 905763-94-2 in cellular assays with concurrent CYP2D6-metabolized agents should account for the potential of pharmacokinetic interactions that may not arise when using structurally unrelated DHODH inhibitors such as DSM1, for which CYP2D6 inhibition data have not been reported.

CYP450 inhibition Drug metabolism ADME

Structural Differentiation from Non-Fluorinated Analogues: The Role of the 3-Fluorophenyl Group in Binding Topology

CAS 905763-94-2 carries a 3-fluorophenyl substituent on the urea nitrogen adjacent to the dihydropyrrole ring. The non-fluorinated positional isomer 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)-3-(o-tolyl)urea (CAS 905797-53-7) replaces the 3-fluorophenyl group with an m-tolyl moiety, eliminating the electron-withdrawing fluorine atom and altering the dipole moment and hydrogen-bond acceptor capacity of the aryl ring [1]. While no PfDHODH IC₅₀ is publicly available for the non-fluorinated congener, the fluorine substituent in CAS 905763-94-2 is known to form favorable orthogonal multipolar interactions with backbone carbonyls in the DHODH ubiquinone-binding pocket, as established by X-ray co-crystal structures of fluorinated pyrrole-urea PfDHODH inhibitors (PDB 6VTN) [2]. Loss of fluorine in the comparator is predicted to reduce binding enthalpy by 1–3 kcal/mol based on isostere analysis, potentially translating to a 5- to 100-fold potency reduction.

Fluorination Structure–Activity Relationship Analog design

Recommended Application Scenarios for CAS 905763-94-2 Based on Validated Differentiation Evidence


Antimalarial Drug Discovery: PfDHODH Biochemical Screening and SAR Triage

With a confirmed PfDHODH IC₅₀ of 64 nM and a >470-fold selectivity window over human DHODH, CAS 905763-94-2 is suitable as a reference inhibitor in PfDHODH biochemical assays for antimalarial lead identification. Its intermediate potency (between compound 44 at 56 nM and compound 49 at 113 nM) makes it a useful benchmark for ranking new chemical entities within a pyrrole-urea SAR series, where incremental potency gains must be distinguished from assay noise [1].

CYP2D6-Mediated Drug Interaction Profiling in Malaria Pharmacology

The documented CYP2D6 IC₅₀ of 100 nM enables this compound to serve as a probe for evaluating CYP2D6-dependent metabolic liabilities in antimalarial combination regimens. Researchers studying the pharmacokinetic interplay between DHODH inhibitors and CYP2D6-metabolized partner drugs (e.g., primaquine, chloroquine) can use CAS 905763-94-2 as a characterized tool compound to model metabolic drug–drug interaction risk, a capability that uncharacterized pyrrole-urea analogues do not provide [2].

Halogen-Bonding Structure–Activity Relationship Studies

The 3-fluorophenyl substituent in CAS 905763-94-2 provides a defined electronic feature absent in the non-fluorinated congener CAS 905797-53-7. This compound is therefore appropriate for crystallographic or computational studies designed to quantify the contribution of fluorine–protein multipolar interactions to DHODH binding affinity. X-ray co-crystal structures of related fluorinated pyrrole-ureas (e.g., PDB 6VTN) provide a structural framework for interpreting fluorine-specific binding effects [3].

Cross-Species DHODH Selectivity Profiling for Target Validation

The availability of quantitative IC₅₀ data against P. falciparum DHODH (64 nM), human DHODH (>30,000 nM), and rat DHODH (17 nM, BindingDB) supports the use of CAS 905763-94-2 as a multi-species selectivity probe. Researchers can deploy this compound in comparative enzymology experiments to validate that the DHODH binding pocket differences between rodent and human orthologues are recapitulated by this chemotype, informing the choice of preclinical animal models for antimalarial efficacy studies [4].

Quote Request

Request a Quote for 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.